![molecular formula C12H21N5O5 B14092766 2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide](/img/structure/B14092766.png)

2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetylglutaminylglutamine amide is a dipeptide compound known for its role in osmoregulation in certain bacteria. It is particularly noted for its accumulation in response to osmotic stress in organisms such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound helps these bacteria adapt to high osmolarity environments by maintaining cellular stability and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglutaminylglutamine amide typically involves the formation of peptide bonds between N-acetylglutamine and glutamine. This process can be catalyzed by enzymes or chemical reagents under specific conditions. One common method involves the use of an ATP-dependent enzyme that catalyzes the formation of the dipeptide .

Industrial Production Methods

Industrial production of N-Acetylglutaminylglutamine amide may involve biotechnological approaches, utilizing genetically engineered microorganisms that can produce the compound in large quantities under controlled conditions. These methods often rely on the manipulation of metabolic pathways to enhance the yield of the desired dipeptide .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetylglutaminylglutamine amide can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond to yield individual amino acids.

Acylation: Adding an acyl group to the compound.

Transamidation: Exchange of amide groups with other amines.

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or basic conditions.

Acylation: Requires acylating agents such as acyl chlorides or anhydrides.

Transamidation: Can be performed under mild, metal-free conditions using specific catalysts.

Major Products Formed

Hydrolysis: Produces N-acetylglutamine and glutamine.

Acylation: Forms N-acyl derivatives of the dipeptide.

Transamidation: Results in new amide compounds with different amine groups.

Applications De Recherche Scientifique

N-Acetylglutaminylglutamine amide has several applications in scientific research:

Biotechnology: Used in the study of osmoregulation and stress responses in bacteria

Medicine: Potential therapeutic applications due to its role in cellular protection and stability.

Cosmeceuticals and Pharmaceuticals: Utilized for its stabilizing effects on proteins and nucleic acids.

Cryoprotectant: Helps in the preservation of biological samples by protecting cells from damage during freezing.

Mécanisme D'action

The mechanism by which N-Acetylglutaminylglutamine amide exerts its effects involves its role as an osmolyte. It helps maintain cellular osmotic balance by accumulating inside cells under high osmolarity conditions. This accumulation is regulated by specific enzymes and genetic pathways that are induced by osmotic stress . The compound interacts with cellular components to stabilize proteins and membranes, thereby protecting cells from osmotic damage .

Comparaison Avec Des Composés Similaires

N-Acetylglutaminylglutamine amide is unique among osmolytes due to its specific structure and function. Similar compounds include:

Glycine betaine: Another osmolyte that protects cells from osmotic stress.

Ectoine: A compatible solute with similar protective functions in high osmolarity environments.

Trehalose: A sugar that also acts as an osmoprotectant in various organisms.

These compounds share the common feature of helping organisms adapt to osmotic stress, but N-Acetylglutaminylglutamine amide is distinguished by its specific role in certain bacterial species and its unique chemical structure .

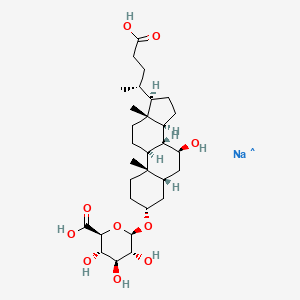

Propriétés

Formule moléculaire |

C12H21N5O5 |

|---|---|

Poids moléculaire |

315.33 g/mol |

Nom IUPAC |

2-[(2-acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide |

InChI |

InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22) |

Clé InChI |

KLQXKYZBJWERSF-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092683.png)

![1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14092692.png)

![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene](/img/structure/B14092699.png)

![N-(2-ethoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14092721.png)

![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092727.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092737.png)

![3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14092744.png)

![2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092746.png)

![7-Methyl-2-(prop-2-en-1-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092751.png)

![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092774.png)

![2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092781.png)